BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: ARC-12
Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ARC12

Cat. No.: B5004665

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the ARC-12 clinical trial, including its design,
objectives, and the methodologies for key experiments. The information is intended to guide
researchers and professionals in understanding the framework of this clinical study
investigating the combination of an anti-TIGIT antibody (AB308) and an anti-PD-1 antibody

(zimberelimab).

ARC-12 Clinical Trial Protocol Summary

The ARC-12 trial is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-
expansion study designed to evaluate the safety, tolerability, and preliminary efficacy of AB308
in combination with zimberelimab in participants with advanced malignancies.[1][2][3][4]

Study Objectives and Endpoints

The primary and secondary objectives of the ARC-12 trial are summarized in the table below.
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Objective Type Objective Description Endpoints
- Incidence and severity of
To assess the safety and adverse events (AEs)-
] tolerability of AB308 in Incidence of dose-limiting
Primary o - -
combination with toxicities (DLTs)- Determination
zimberelimab.[3] of the recommended Phase 2
dose (RP2D)
- Maximum concentration
To evaluate the (Cmax)- Time to maximum
Secondary pharmacokinetic (PK) profile of  concentration (Tmax)- Area
AB308 and zimberelimab.[3] under the concentration-time
curve (AUC)
To assess the immunogenicity - Incidence of anti-drug
Secondary ] ) o
of AB308 and zimberelimab.[3]  antibodies (ADAS)
- Objective Response Rate
To evaluate the preliminary (ORR)- Duration of Response
Secondary anti-tumor activity of the (DOR)- Disease Control Rate
combination therapy.[3] (DCR)- Progression-Free
Survival (PFS)
To characterize the ] o
) - Biomarker analysis in tumor
Secondary pharmacodynamic (PD) effects

of the combination therapy.

and blood samples

Trial Design and Patient Population

The ARC-12 study follows a dose-escalation and dose-expansion design.[1][3]
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Parameter Description

Study Phase Phase 1/1b[1][3]

) Open-label, multicenter, dose-escalation, and
Study Design )
dose-expansion[1][3]

Adults (=18 years) with advanced solid tumors
Patient Population or hematologic malignancies for whom no

standard therapy is available.[5][6]

] o - ECOG performance status of O or 1- At least
Key Inclusion Criteria _
one measurable lesion[5][6]

- Prior treatment with an anti-TIGIT antibody-
Key Exclusion Criteria Active or prior autoimmune disease requiring

systemic treatment within the last 3 years[1][7]

- AB308 (anti-TIGIT monoclonal antibody)-
Interventions Zimberelimab (anti-PD-1 monoclonal antibody)

[1](6]

Intravenous (V) administration once every 3
Dosing Regimen weeks (Q3W) or once every 4 weeks (Q4W).[3]

[5]

Signaling Pathways
TIGIT and PD-1 Signaling in T Cells and NK Cells

AB308 and zimberelimab are immune checkpoint inhibitors that target the TIGIT and PD-1
pathways, respectively. These pathways are crucial for regulating the activity of T cells and
Natural Killer (NK) cells. In the tumor microenvironment, cancer cells can exploit these
pathways to evade immune destruction.

o TIGIT Pathway: TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory
receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[8] Its
ligands, CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-
presenting cells (APCs).[9] When TIGIT binds to its ligands, it triggers inhibitory signals that
suppress T cell and NK cell function.[8][10] AB308 is an Fc-enabled anti-TIGIT antibody that
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blocks the interaction between TIGIT and its ligands, thereby preventing this
immunosuppressive signaling.[5]

o PD-1 Pathway: PD-1 (Programmed cell death protein 1) is another inhibitory receptor
expressed on activated T cells. Its ligands, PD-L1 and PD-L2, can be expressed on tumor
cells. The binding of PD-1 to its ligands leads to T cell exhaustion and reduced anti-tumor
immunity. Zimberelimab is a monoclonal antibody that blocks the PD-1/PD-L1 interaction,
thus restoring T cell function.[5]

The combination of an anti-TIGIT and an anti-PD-1 antibody is hypothesized to have a
synergistic effect by blocking two distinct inhibitory pathways, leading to a more robust anti-
tumor immune response.

TIGIT and PD-1 Signaling in T Cell Activation
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Diagram 1: TIGIT and PD-1 signaling pathways in T cell activation.
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Experimental Protocols

The following sections outline generalized protocols for the key experimental assays conducted
in the ARC-12 trial. These protocols are based on standard methodologies for monoclonal
antibody analysis, as specific, detailed protocols for the ARC-12 trial are not publicly available.

Pharmacokinetic (PK) Analysis: Enzyme-Linked
Immunosorbent Assay (ELISA)

This protocol describes a standard sandwich ELISA for the quantification of AB308 and
zimberelimab in patient serum or plasma.

Materials:

96-well microtiter plates

e Capture antibody (anti-human IgG)

e Blocking buffer (e.g., 1% BSA in PBS)

e Wash buffer (e.g., PBS with 0.05% Tween-20)

» Detection antibody (e.g., HRP-conjugated anti-human IgG)
e Substrate solution (e.g., TMB)

e Stop solution (e.g., 2N H2S04)

Plate reader

Procedure:

o Coating: Coat the wells of a 96-well plate with the capture antibody at a concentration of 1-
10 pg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at
4°C.

e Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.
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Blocking: Block non-specific binding sites by adding 200 pL of blocking buffer to each well
and incubating for 1-2 hours at room temperature.

Sample Incubation: Add 100 pL of standards, controls, and patient samples (diluted in
blocking buffer) to the wells and incubate for 1-2 hours at room temperature.

Washing: Wash the plate three times with wash buffer.

Detection Antibody Incubation: Add 100 pL of the HRP-conjugated detection antibody to
each well and incubate for 1 hour at room temperature.

Washing: Wash the plate five times with wash buffer.

Substrate Development: Add 100 uL of TMB substrate solution to each well and incubate in
the dark for 15-30 minutes.

Stopping the Reaction: Add 50 pL of stop solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Construct a standard curve and determine the concentration of the
therapeutic antibody in the patient samples.
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Pharmacokinetic (PK) Analysis Workflow
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Diagram 2: Generalized workflow for pharmacokinetic (PK) analysis using ELISA.
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Immunogenicity Assessment: Anti-Drug Antibody (ADA)
Bridging ELISA

This protocol outlines a bridging ELISA for the detection of anti-drug antibodies (ADAS) against
AB308 or zimberelimab.

Materials:

Streptavidin-coated 96-well microtiter plates

Biotinylated therapeutic antibody

HRP-conjugated therapeutic antibody

Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
Wash buffer

Substrate solution

Stop solution

Plate reader

Procedure:

Sample Preparation: Dilute patient serum or plasma samples in assay buffer.

Incubation with Labeled Drug: In a separate plate, incubate the diluted samples with a
mixture of biotinylated and HRP-conjugated therapeutic antibody for 1-2 hours at room
temperature to allow for the formation of ADA-drug complexes.

Capture: Transfer 100 puL of the sample-drug mixture to the streptavidin-coated plate and
incubate for 1 hour at room temperature.

Washing: Wash the plate three times with wash buffer to remove unbound components.
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Substrate Development: Add 100 uL of TMB substrate solution to each well and incubate in
the dark for 15-30 minutes.

Stopping the Reaction: Add 50 pL of stop solution to each well.
Data Acquisition: Read the absorbance at 450 nm.

Data Analysis: Compare the signal from patient samples to a pre-determined cut-point to
identify ADA-positive samples.
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Immunogenicity (ADA) Analysis Workflow
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Diagram 3: Generalized workflow for immunogenicity assessment using a bridging ELISA.
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Pharmacodynamic (PD) Analysis: Biomarker
Assessment

Pharmacodynamic assessments in the ARC-12 trial likely involve the analysis of biomarkers in
patient blood and tumor tissue to understand the biological effects of the treatment. This could
include techniques such as:

o Flow Cytometry: To analyze the frequency and activation status of immune cell populations
(e.g., T cells, NK cells, Tregs) in peripheral blood.

e Immunohistochemistry (IHC): To assess the expression of TIGIT, PD-L1, and other relevant

markers in tumor biopsies.

» Cytokine Analysis: To measure the levels of pro-inflammatory and anti-inflammatory
cytokines in patient serum using multiplex assays (e.g., Luminex).

A detailed protocol for each of these techniques is beyond the scope of this document, as they
are highly dependent on the specific markers and platforms used. However, a general workflow
for biomarker analysis is presented below.
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Pharmacodynamic (PD) Biomarker Analysis Workflow
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Diagram 4: Generalized workflow for pharmacodynamic (PD) biomarker analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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